molecular formula C13H18INO4 B11960078 ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate

ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11960078
M. Wt: 379.19 g/mol
InChI Key: ZHYPDXAYOQBJHI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes an ethyl ester, an iodo group, and a pyrrole ring

Preparation Methods

The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.

    Esterification: The ethyl ester group can be formed through an esterification reaction involving ethanol and a carboxylic acid derivative.

    Addition of the Ethoxy-oxopropyl Group: This group can be added through a nucleophilic substitution reaction involving an ethoxy-oxopropyl halide and the pyrrole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(3-ethoxy-3-oxopropyl)-4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromo group instead of an iodo group.

    Ethyl 3-(3-ethoxy-3-oxopropyl)-4-chloro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of an iodo group.

    Ethyl 3-(3-ethoxy-3-oxopropyl)-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of an iodo group.

Properties

Molecular Formula

C13H18INO4

Molecular Weight

379.19 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H18INO4/c1-4-18-10(16)7-6-9-11(14)8(3)15-12(9)13(17)19-5-2/h15H,4-7H2,1-3H3

InChI Key

ZHYPDXAYOQBJHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1I)C)C(=O)OCC

Origin of Product

United States

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